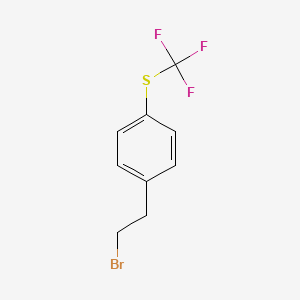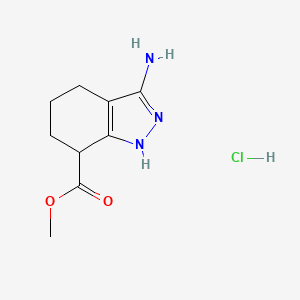![molecular formula C21H24N4O2 B13567819 N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indazole moiety, which is known for its wide range of biological activities, and a benzoxazepine ring, which is less common but has shown potential in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide typically involves multiple steps, starting from commercially available precursors. The indazole moiety can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde. The benzoxazepine ring can be formed through a cyclization reaction involving an appropriate amine and a dihydroxybenzene derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indazole moiety can be oxidized to form N-oxides.
Reduction: The benzoxazepine ring can be reduced to form tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indazole moiety typically yields N-oxides, while reduction of the benzoxazepine ring yields tetrahydro derivatives .
Aplicaciones Científicas De Investigación
N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The benzoxazepine ring may also contribute to the compound’s bioactivity by enhancing its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole-1-carboxamides, which have shown antiproliferative activity against cancer cells.
Benzoxazepine Derivatives: Compounds like 2,3-dihydro-1,4-benzoxazepine, which have been studied for their potential as therapeutic agents.
Uniqueness
N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide is unique due to its combination of an indazole moiety and a benzoxazepine ring, which may confer enhanced bioactivity and specificity compared to other compounds. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more effective therapeutic effects .
Propiedades
Fórmula molecular |
C21H24N4O2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[2-(1-methylindazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,19-15-8-4-5-10-17(15)25(3)24-19)23-20(26)16-9-6-7-14-13-22-11-12-27-18(14)16/h4-10,22H,11-13H2,1-3H3,(H,23,26) |
Clave InChI |
KRGAYCPFSCFSOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NN(C2=CC=CC=C21)C)NC(=O)C3=CC=CC4=C3OCCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


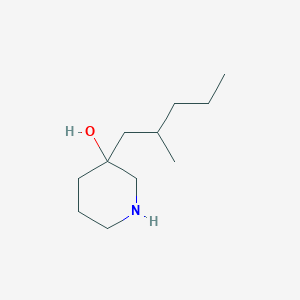

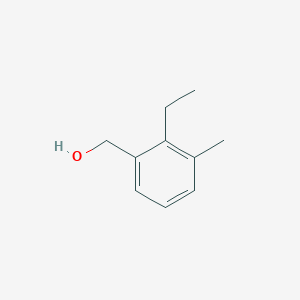
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)

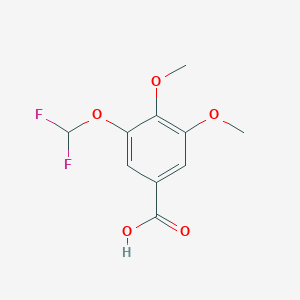

![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)

![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
